![molecular formula C15H14O3 B14732424 Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate CAS No. 7109-81-1](/img/structure/B14732424.png)
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptadiene structure, which is a seven-membered ring system with two double bonds. The compound also contains a 4-methoxybenzoate group, which is an ester derived from 4-methoxybenzoic acid. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate typically involves the esterification of Bicyclo[2.2.1]hepta-2,5-dien-7-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the double bonds in the bicyclic ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives with single bonds replacing the double bonds.
Substitution: Substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, while the 4-methoxybenzoate group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.
Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but with different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with distinct functional groups and applications.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate is unique due to its combination of a bicyclic ring system and an ester group derived from 4-methoxybenzoic acid. This combination imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds.
Propiedades
Número CAS |
7109-81-1 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
7-bicyclo[2.2.1]hepta-2,5-dienyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-17-13-8-6-12(7-9-13)15(16)18-14-10-2-3-11(14)5-4-10/h2-11,14H,1H3 |
Clave InChI |
NVCYOONVBNOIEE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2C3C=CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



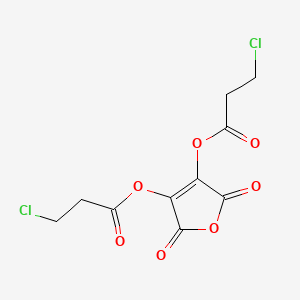
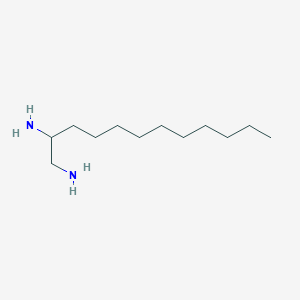
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)

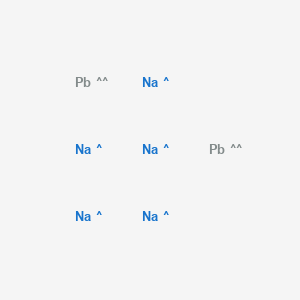


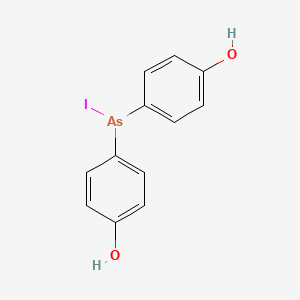
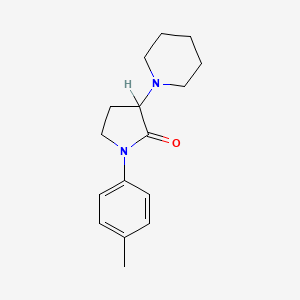
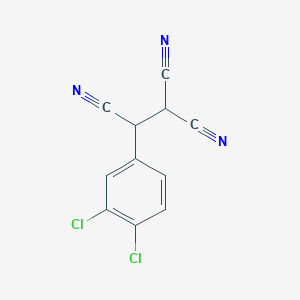
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
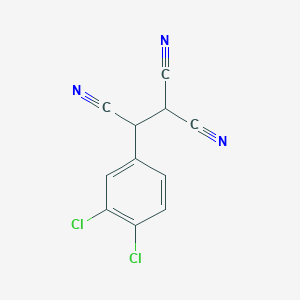
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
